

Technical Comparison Guide: Fragmentation Profiling of CAS 1243454-25-2

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Cyclopropoxy-6-methoxynicotinic acid

Cat. No.: B14824073

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Executive Summary

CAS 1243454-25-2, chemically identified as **4-Cyclopropoxy-6-methoxynicotinic acid**, serves as a functionalized pyridine building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.^[1] Accurate characterization is vital due to the prevalence of regioisomers (e.g., the 2-methoxy analog) formed during nucleophilic aromatic substitution reactions.

This guide delineates the Electrospray Ionization (ESI) fragmentation pathways, distinguishing the 4,6-substitution pattern from its isomers through specific mass spectral fingerprints.

Feature	Target: CAS 1243454-25-2	Alternative: CAS 1243312-71-1
Chemical Name	4-Cyclopropoxy-6-methoxynicotinic acid	4-Cyclopropoxy-2-methoxynicotinic acid
Precursor Ion [M+H] ⁺	m/z 210.08	m/z 210.08
Key Differentiator	Sequential loss of C ₃ H ₆ then CO ₂	Prominent Ortho-effect (Loss of CH ₃ OH)
Base Peak (MS ²)	m/z 168 (Loss of Propene/Cyclopropane)	m/z 178 (Loss of Methanol)

Methodology & Experimental Setup

To replicate the profiles described, the following High-Resolution Mass Spectrometry (HRMS) parameters are recommended.

Protocol: ESI-MS/MS Characterization

- Sample Preparation:
 - Dissolve 1 mg of CAS 1243454-25-2 in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.
 - Dilute to a final concentration of 1 µg/mL for direct infusion.
- Instrument Settings (Q-TOF/Orbitrap):
 - Ionization: ESI Positive Mode (+).
 - Spray Voltage: 3.5 kV.
 - Capillary Temperature: 300°C.
 - Collision Energy (CE): Stepped CE at 15, 30, 45 eV to capture full fragmentation tree.
- Data Acquisition:

- Scan Range: m/z 50–300.
- Resolution: >30,000 (FWHM).

Fragmentation Analysis: CAS 1243454-25-2

The fragmentation of **4-Cyclopropoxy-6-methoxynicotinic acid** is driven by the stability of the pyridine core and the lability of the ether substituents.

Primary Pathway (Positive Mode)

The protonated molecule $[M+H]^+$ (m/z 210) undergoes two competing pathways:

- Cyclopropyl Ether Cleavage (Dominant): The cyclopropyl group is lost as a neutral propene/cyclopropane molecule (42 Da). This is the most energetically favorable pathway, yielding the base peak at m/z 168.
- Decarboxylation: Loss of the carboxylic acid group as CO_2 (44 Da) or $HCOOH$ (46 Da) typically occurs after the ether cleavage or as a minor primary pathway, leading to ions at m/z 166 or m/z 124 (combined loss).

Diagnostic Ions

- m/z 210: Precursor Ion $[M+H]^+$.
- m/z 168: $[M+H - C_3H_6]^+$. Diagnostic for the cyclopropoxy group.
- m/z 150: $[M+H - C_3H_6 - H_2O]^+$. Dehydration of the carboxylic acid moiety.
- m/z 124: $[M+H - C_3H_6 - CO_2]^+$. Core pyridine fragment (4-hydroxy-6-methoxypyridine).

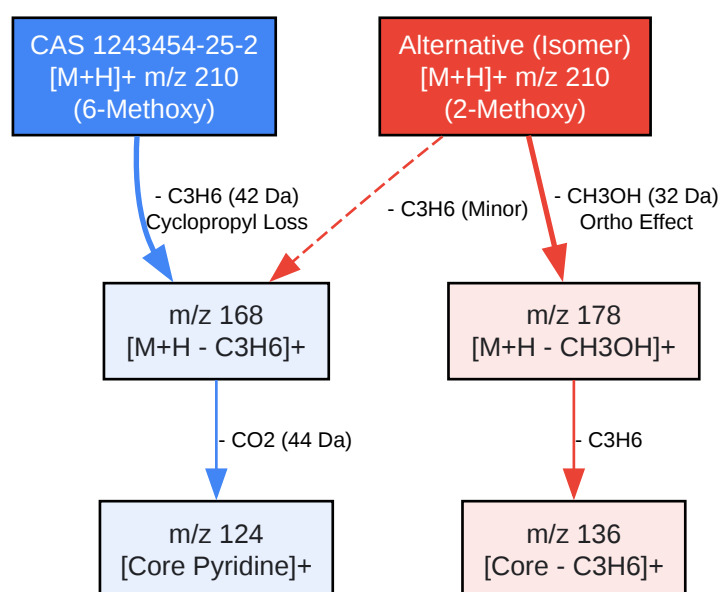
Comparative Analysis: Distinguishing Isomers

The primary challenge in analyzing CAS 1243454-25-2 is distinguishing it from its regioisomer, 4-Cyclopropoxy-2-methoxynicotinic acid.

Mechanistic Difference: The Ortho Effect

- In CAS 1243454-25-2 (6-Methoxy): The methoxy group is para to the ring nitrogen (or meta to the carboxylic acid depending on numbering convention relative to N). It does not interact sterically or chemically with the carboxylic acid or ring nitrogen during initial fragmentation.
- In Alternative (2-Methoxy): The methoxy group is ortho to the carboxylic acid (position 3). This proximity facilitates a specific "Ortho Effect" rearrangement, often leading to the elimination of methanol (32 Da) directly from the precursor, generating a distinct ion at m/z 178.

Visualizing the Pathways



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Figure 1: Comparative fragmentation tree highlighting the diagnostic "Ortho Effect" pathway absent in CAS 1243454-25-2.

Summary of Diagnostic Criteria

Use this decision matrix to confirm the identity of CAS 1243454-25-2 in a mixture or crude synthesis product.

Observation	Conclusion
Base Peak m/z 168	Confirmed CAS 1243454-25-2. Indicates facile loss of cyclopropyl group without ortho-methoxy interference.
Base Peak m/z 178	Isomer Present (2-Methoxy). Indicates interaction between methoxy and carboxylic acid groups.[2]
Peak at m/z 195	Common Fragment. Loss of methyl radical (-15 Da) from methoxy group; observed in both isomers but usually lower intensity.

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